molecular formula C13H17IO4 B4630965 4-butoxy-3-ethoxy-5-iodobenzoic acid

4-butoxy-3-ethoxy-5-iodobenzoic acid

Cat. No.: B4630965
M. Wt: 364.18 g/mol
InChI Key: COXJAYMYGURUMZ-UHFFFAOYSA-N
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Description

4-butoxy-3-ethoxy-5-iodobenzoic acid is an organic compound with the molecular formula C13H17IO4. It is a derivative of benzoic acid, characterized by the presence of butoxy, ethoxy, and iodine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-ethoxy-5-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of butoxy and ethoxy groups. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent. Subsequent etherification reactions introduce the butoxy and ethoxy groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-ethoxy-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce quinones .

Scientific Research Applications

4-butoxy-3-ethoxy-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-3-ethoxy-5-iodobenzoic acid involves its reactivity towards various chemical reagents. The iodine substituent plays a crucial role in its reactivity, facilitating substitution reactions. The butoxy and ethoxy groups influence the compound’s solubility and steric properties, affecting its behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-3-ethoxy-5-iodobenzoic acid is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both butoxy and ethoxy groups, along with the iodine atom, makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-butoxy-3-ethoxy-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO4/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJAYMYGURUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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